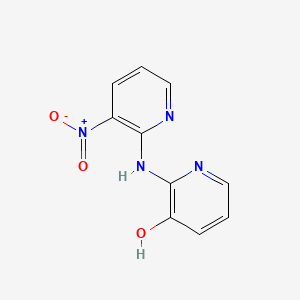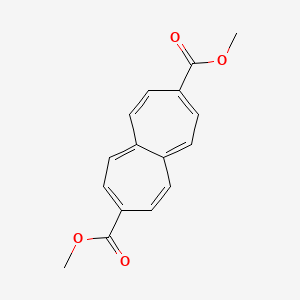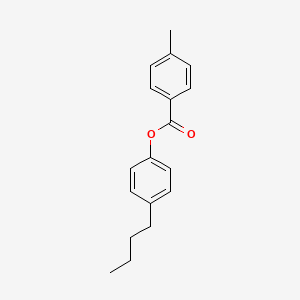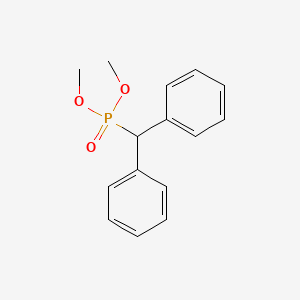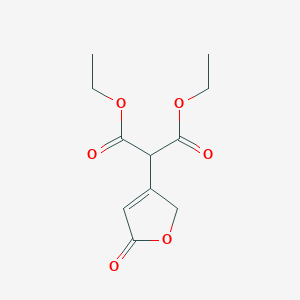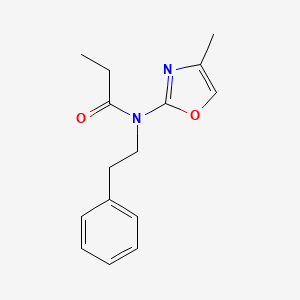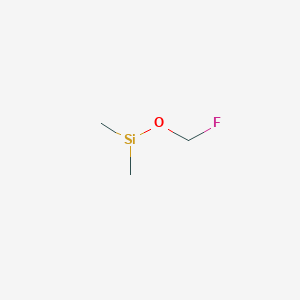
CID 78063316
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fluoromethoxy)(dimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a fluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoromethoxy)(dimethyl)silane typically involves the reaction of dimethylchlorosilane with fluoromethanol in the presence of a base. The reaction proceeds as follows:
(CH3)2SiCl+CH3OF→(CH3)2SiOCH3F+HCl
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
On an industrial scale, the production of (Fluoromethoxy)(dimethyl)silane involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including (Fluoromethoxy)(dimethyl)silane.
Chemical Reactions Analysis
Types of Reactions
(Fluoromethoxy)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes like triethylsilane or phenylsilane can be used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different alkyl or aryl groups.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Fluoromethoxy)(dimethyl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (Fluoromethoxy)(dimethyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dimethylchlorosilane: Similar in structure but lacks the fluoromethoxy group.
Trimethylsilane: Contains three methyl groups instead of two methyl and one fluoromethoxy group.
Fluoromethylsilane: Contains a fluoromethyl group instead of a fluoromethoxy group.
Uniqueness
(Fluoromethoxy)(dimethyl)silane is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C3H8FOSi |
|---|---|
Molecular Weight |
107.18 g/mol |
InChI |
InChI=1S/C3H8FOSi/c1-6(2)5-3-4/h3H2,1-2H3 |
InChI Key |
SFBKPMOPEBMUMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


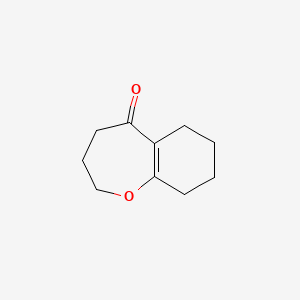
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
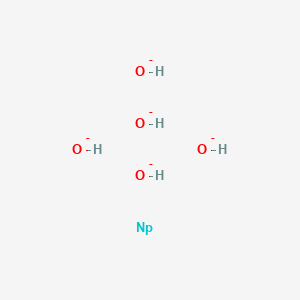


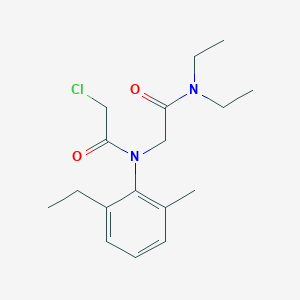
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
